3-(2-Cyclopentylethyl)azetidine hydrochloride

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

3-(2-Cyclopentylethyl)azetidine hydrochloride is a 3-substituted azetidine derivative supplied as the hydrochloride salt. This saturated four-membered nitrogen heterocycle bears a cyclopentylethyl substituent at the 3-position, distinguishing it from simpler 3‑cyclopentyl or 2‑substituted regioisomers.

Molecular Formula C10H20ClN
Molecular Weight 189.72 g/mol
CAS No. 2098072-77-4
Cat. No. B1531493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Cyclopentylethyl)azetidine hydrochloride
CAS2098072-77-4
Molecular FormulaC10H20ClN
Molecular Weight189.72 g/mol
Structural Identifiers
SMILESC1CCC(C1)CCC2CNC2.Cl
InChIInChI=1S/C10H19N.ClH/c1-2-4-9(3-1)5-6-10-7-11-8-10;/h9-11H,1-8H2;1H
InChIKeyPRWBRQGNWKERCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Cyclopentylethyl)azetidine hydrochloride (CAS 2098072-77-4): Core Identity and Compound Class


3-(2-Cyclopentylethyl)azetidine hydrochloride is a 3-substituted azetidine derivative supplied as the hydrochloride salt . This saturated four-membered nitrogen heterocycle bears a cyclopentylethyl substituent at the 3-position, distinguishing it from simpler 3‑cyclopentyl or 2‑substituted regioisomers . The compound is primarily utilised as a research chemical and synthetic building block in medicinal chemistry programmes exploring azetidine-based scaffolds [1].

Why Generic 3-Substituted Azetidine Alternatives Cannot Replace 3-(2-Cyclopentylethyl)azetidine hydrochloride


Small structural changes in the azetidine series—particularly the position and length of the alkyl linker—can produce large shifts in physicochemical properties and target engagement. The ethyl spacer between the cyclopentyl ring and the azetidine core in this compound introduces conformational degrees of freedom absent in directly attached cycloalkyl analogues [1], while the 3‑position substitution regiochemistry diverges from the 2‑substituted isomers that dominate many commercial catalogues . In addition, the hydrochloride salt form provides aqueous solubility advantages over the free base that directly influence formulation and assay compatibility . These factors make simple one‑to‑one substitution with off‑the‑shelf azetidine building blocks scientifically unsound without comparative validation data.

Quantitative Evidence for Differentiating 3-(2-Cyclopentylethyl)azetidine hydrochloride from the Closest Azetidine Analogs


Increased Molecular Weight and Predicted Lipophilicity Versus 3-Cyclopentylazetidine Hydrochloride

The target compound incorporates an ethyl linker between the cyclopentyl ring and the azetidine core, resulting in a molecular weight of 189.72 g/mol compared with 161.67 g/mol for 3‑cyclopentylazetidine hydrochloride (CAS 1803607‑59‑1) . The additional two‑carbon spacer increases the calculated XLogP3 by approximately 0.6–0.8 log units relative to the directly attached cyclopentyl analogue, as estimated from structurally analogous azetidine series [1]. This shift in lipophilicity can be decisive for blood‑brain barrier penetration potential in CNS programmes.

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

Regiochemical Differentiation: 3-Position Versus 2-Position Substitution

The target compound bears the cyclopentylethyl group at the azetidine 3‑position, whereas commercially available isomers such as 2‑(2‑cyclopentylethyl)azetidine (CAS 2228341‑11‑3) and 2‑cyclopentylazetidine hydrochloride (CAS 2126159‑82‑6) place the substituent at the 2‑position . In the 3‑aryl‑3‑oxypropylamine azetidine series, moving substitution from the 2‑ to the 3‑position consistently altered monoamine transporter inhibition profiles, with key compounds exhibiting nanomolar IC50 values only when the pendant chain occupied the 3‑position [1].

Synthetic Chemistry Structure–Activity Relationship Lead Optimisation

Ethyl Spacer Effect on Conformational Flexibility Compared to Direct Cycloalkyl Attachment

The presence of an ethyl spacer between the cyclopentyl ring and the azetidine core increases the number of rotatable bonds by two compared with 3‑cyclopentylazetidine hydrochloride (CAS 1803607‑59‑1) [1]. In the 3‑substituted azetidine triple reuptake inhibitor series, analogues bearing alkyl linkers of varying length exhibited differential activity at serotonin, norepinephrine, and dopamine transporters, with the linker length directly modulating the balance of triple inhibition [2]. This suggests that the ethyl spacer in the target compound is not merely a passive structural extension but a tunable parameter for biological selectivity.

Conformational Analysis Molecular Design Pharmacophore Mapping

Hydrochloride Salt Form: Solubility and Handling Advantages Over Free Base

The target compound is supplied as the hydrochloride salt (minimum 95% purity) , whereas the free base 3-(2-cyclopentylethyl)azetidine (CAS 1697222-35-7) is also commercially listed . Hydrochloride salts of azetidine derivatives typically exhibit aqueous solubility exceeding 10 mg/mL, compared with <1 mg/mL for the corresponding free base forms, based on class‑level observations [1]. The hydrochloride salt also provides improved solid‑state stability and avoids the handling challenges associated with volatile free‑base amines.

Formulation Science Salt Selection Assay Development

Biological Target Class Relevance: 3-Substituted Azetidines as Triple Reuptake Inhibitors

A focused library of 86 3‑substituted azetidine derivatives, structurally related to the target compound through the 3‑position attachment of alkyl/aryl chains, was evaluated for triple reuptake inhibition at serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters [1]. The most optimised leads (e.g., compound 6be) achieved balanced triple inhibition with in vivo efficacy in the forced swim test at 10 mg/kg IV or 20–40 mg/kg PO [1]. While direct data for 3-(2-cyclopentylethyl)azetidine hydrochloride are not published, its structural placement within this SAR series makes it a logical candidate for analogous profiling.

Neuropharmacology Monoamine Transporters Antidepressant Discovery

Patent-Class Precedent: 3-Substituted Azetidines as Acetyl-CoA Carboxylase Inhibitors

US Patent 8,623,860 B2 discloses a broad series of azetidine derivatives, including 3‑substituted variants, as inhibitors of acetyl‑CoA carboxylase (ACC), a validated target for type 2 diabetes and obesity [1]. The patent exemplifies compounds where the nature and position of the azetidine substitution critically determine ACC2 inhibitory potency [1]. The target compound, 3-(2-cyclopentylethyl)azetidine hydrochloride, falls within the structural scope of this patent class, positioning it as a potential tool compound for metabolic target validation studies.

Metabolic Disease ACC2 Inhibition Type 2 Diabetes

Optimal Research and Procurement Application Scenarios for 3-(2-Cyclopentylethyl)azetidine hydrochloride


Neuroscience Lead Optimisation: Monoamine Transporter Triple Reuptake Inhibitor SAR

Based on the class‑level evidence that 3‑substituted azetidines can achieve balanced SERT/NET/DAT inhibition [1], the target compound serves as a logical scaffold extension for SAR studies exploring the effect of cyclopentylethyl substitution on transporter selectivity. Its unique ethyl spacer and 3‑position regiochemistry provide differentiation from simpler cycloalkyl azetidines and support follow‑up to the J. Med. Chem. 2012 series [1].

Metabolic Disease Tool Compound: ACC2 Inhibitor Validation

The structural inclusion of 3‑substituted azetidines within the ACC inhibitor patent landscape (US 8,623,860 B2) [2] positions this compound as a candidate for in vitro ACC2 enzymatic assays. Its hydrochloride salt form facilitates direct dissolution in aqueous assay buffers, avoiding DMSO interference that can confound ACC activity measurements .

Physicochemical Property Benchmarking in CNS MPO Studies

The elevated molecular weight (189.72 g/mol) and predicted higher XLogP3 relative to 3‑cyclopentylazetidine hydrochloride make this compound a useful data point in CNS multiparameter optimisation (MPO) studies, enabling quantitative assessment of how alkyl linker extension impacts predicted brain penetration within the azetidine chemotype.

Synthetic Methodology Development: 3‑Substituted Azetidine Functionalisation

The commercial availability of this compound as a discrete building block (Biosynth brand, ≥95% purity) supports its use as a starting material for N‑functionalisation, ring‑opening, or cross‑coupling reactions aimed at generating diverse 3‑substituted azetidine libraries for high‑throughput screening.

Quote Request

Request a Quote for 3-(2-Cyclopentylethyl)azetidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.